molecular formula C15H22N2O B11948897 1-Cyclohexyl-3-(3,4-dimethylphenyl)urea

1-Cyclohexyl-3-(3,4-dimethylphenyl)urea

Cat. No.: B11948897
M. Wt: 246.35 g/mol
InChI Key: JTALIXBIKQUNSF-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-(3,4-dimethylphenyl)urea is an organic compound that belongs to the class of ureas It is characterized by a cyclohexyl group attached to the nitrogen atom of the urea moiety and a 3,4-dimethylphenyl group attached to the other nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclohexyl-3-(3,4-dimethylphenyl)urea typically involves the reaction of cyclohexylamine with 3,4-dimethylphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{Cyclohexylamine} + \text{3,4-Dimethylphenyl isocyanate} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexyl-3-(3,4-dimethylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

1-Cyclohexyl-3-(3,4-dimethylphenyl)urea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activities, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-(3,4-dimethylphenyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Cyclohexyl-3-(3-ethylphenyl)urea: Similar structure but with an ethyl group instead of a dimethyl group.

    1-Cyclohexyl-3-(3,4-dimethoxyphenyl)urea: Contains methoxy groups instead of methyl groups.

    1-Cyclohexyl-3-(3-phenylpropyl)urea: Features a phenylpropyl group instead of a dimethylphenyl group.

Uniqueness

1-Cyclohexyl-3-(3,4-dimethylphenyl)urea is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties

Properties

Molecular Formula

C15H22N2O

Molecular Weight

246.35 g/mol

IUPAC Name

1-cyclohexyl-3-(3,4-dimethylphenyl)urea

InChI

InChI=1S/C15H22N2O/c1-11-8-9-14(10-12(11)2)17-15(18)16-13-6-4-3-5-7-13/h8-10,13H,3-7H2,1-2H3,(H2,16,17,18)

InChI Key

JTALIXBIKQUNSF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NC2CCCCC2)C

Origin of Product

United States

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